molecular formula C12H14INOS B14580756 Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide CAS No. 61379-17-7

Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide

Cat. No.: B14580756
CAS No.: 61379-17-7
M. Wt: 347.22 g/mol
InChI Key: NWXUTSAPXUEFKJ-UHFFFAOYSA-M
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Description

Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide is a chemical compound belonging to the isoxazolium family. Isoxazolium compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring an isoxazole ring with ethyl, methylthio, and phenyl substituents, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-ethyl-5-(methylthio)-3-phenylisoxazole with iodine in the presence of a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazolium ring to other functional groups.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of isoxazolium derivatives.

Scientific Research Applications

Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolium, 2-ethyl-5-(m-sulfophenyl)-hydroxide, inner salt: Another isoxazolium compound with different substituents.

    Thiophene derivatives: Compounds with a similar five-membered ring structure but containing sulfur instead of nitrogen and oxygen.

Uniqueness

Isoxazolium, 2-ethyl-5-(methylthio)-3-phenyl-, iodide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61379-17-7

Molecular Formula

C12H14INOS

Molecular Weight

347.22 g/mol

IUPAC Name

2-ethyl-5-methylsulfanyl-3-phenyl-1,2-oxazol-2-ium;iodide

InChI

InChI=1S/C12H14NOS.HI/c1-3-13-11(9-12(14-13)15-2)10-7-5-4-6-8-10;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

NWXUTSAPXUEFKJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=C(O1)SC)C2=CC=CC=C2.[I-]

Origin of Product

United States

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